Dfhbi 1T
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Overview
Description
DFHBI 1T is a membrane-permeable RNA aptamer-activated fluorescence probe. Its fluorescence spectra are optimized for live-cell imaging using the GFP filter. When bound to RNA aptamers (such as Spinach, Spinach2, iSpinach, or Broccoli), this compound emits specific fluorescence while maintaining low background fluorescence .
Preparation Methods
DFHBI 1T can be synthesized through the following steps:
Chemical Structure: this compound is a 1,1,1-trifluoroethyl derivative of the DFHBI fluorophore.
Synthetic Routes: The synthetic route involves introducing the trifluoroethyl group to the parent DFHBI compound.
Reaction Conditions: Specific reaction conditions and reagents are proprietary, but the compound is commercially available.
Industrial Production: Industrial-scale production methods are not widely disclosed, but this compound is available for research purposes.
Chemical Reactions Analysis
DFHBI 1T undergoes specific reactions upon binding to RNA aptamers:
Binding: this compound binds to RNA aptamers (e.g., Spinach2, Broccoli) with high affinity (Kd = 45 nM).
Fluorescence Activation: Upon binding, this compound exhibits fluorescence (ex/em = 447 nm/501 nm for Spinach2-DFHBI 1T and ex/em = 472 nm/507 nm for Broccoli-DFHBI 1T)
Background Suppression: Its low background fluorescence ensures accurate RNA imaging.
Scientific Research Applications
DFHBI 1T finds applications in various fields:
RNA Imaging: Used for live-cell RNA imaging, enabling visualization of RNA dynamics and localization.
Biological Research: Helps study RNA-based processes, gene expression, and RNA-protein interactions.
Drug Discovery: Assists in identifying RNA-targeted compounds for therapeutic development.
Mechanism of Action
The exact mechanism by which DFHBI 1T interacts with RNA aptamers remains an active area of research. It likely involves specific binding to RNA secondary structures, leading to fluorescence activation.
Comparison with Similar Compounds
DFHBI 1T stands out due to its membrane permeability and specific RNA binding properties. Similar compounds include DFHBI-2T, which shares structural features but differs in fluorescence properties .
Properties
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCLBWNRONMQC-WMZJFQQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.